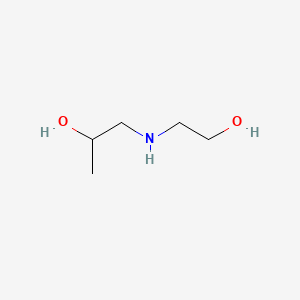

1-((2-Hydroxyethyl)amino)propan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86953. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-5(8)4-6-2-3-7/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAXGHVGQJHFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902533 | |

| Record name | NoName_3046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6579-55-1 | |

| Record name | Ethanolisopropanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6579-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((2-Hydroxyethyl)amino)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006579551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6579-55-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(2-hydroxyethyl)amino]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-((2-Hydroxyethyl)amino)propan-2-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-((2-Hydroxyethyl)amino)propan-2-ol, with the CAS Registry Number 6579-55-1.[1] Aimed at researchers, scientists, and drug development professionals, this document collates available data on its characteristics, proposes a potential synthetic route and analytical methodologies, and discusses its likely applications based on structurally similar compounds.

Chemical Identity and Physical Properties

This compound is a secondary amino alcohol containing both primary and secondary hydroxyl groups. Its chemical structure confers properties that make it a candidate for a variety of chemical syntheses and applications.

Table 1: General and Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H13NO2 | PubChem[2] |

| Molecular Weight | 119.16 g/mol | PubChem[2] |

| CAS Number | 6579-55-1 | ChemSrc[1] |

| IUPAC Name | 1-[(2-hydroxyethyl)amino]propan-2-ol | PubChem[2] |

| SMILES | CC(O)CNCCO | 1stsci.com[3] |

| XLogP3-AA (Computed) | -1.1 | PubChem[2] |

| Hydrogen Bond Donor Count (Computed) | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[2] |

| Rotatable Bond Count (Computed) | 4 | PubChem[2] |

| Exact Mass (Computed) | 119.094629 g/mol | PubChem[2] |

| Topological Polar Surface Area (Computed) | 52.5 Ų | PubChem[2] |

Note on Experimental Data:

It is critical to distinguish this compound from the structurally similar but distinct compound, 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol (CAS 6712-98-7). Much of the readily available experimental data, such as melting and boiling points, pertains to this tertiary amine. For clarity, this data is presented separately.

Table 2: Experimental Physical Properties of the Related Compound 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol (CAS 6712-98-7)

| Property | Value | Source |

| Melting Point | 31.5-36 °C | Sigma-Aldrich[4] |

| Boiling Point | 145 °C at 0.6 mmHg | Sigma-Aldrich[4] |

| Density | 1.079 g/mL at 25 °C | Sigma-Aldrich[4] |

| Flash Point | 113 °C (closed cup) | Sigma-Aldrich[4] |

Proposed Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound can likely be achieved by the reaction of 1-amino-2-propanol with ethylene oxide. In this reaction, the amino group of 1-amino-2-propanol acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to its opening and the formation of the desired product.

Proposed Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, a flask equipped with a stirrer, thermometer, and a gas inlet is charged with 1-amino-2-propanol. The flask is cooled in an ice bath.

-

Addition of Ethylene Oxide: Ethylene oxide is carefully introduced into the reaction vessel as a gas or a cooled liquid. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Workup: Once the reaction is complete, any unreacted ethylene oxide is removed by purging with an inert gas. The crude product is then subjected to purification.

-

Purification: Purification can be achieved by vacuum distillation to remove any remaining starting material and byproducts. The purity of the final product should be assessed by analytical methods.

Analytical Methodologies

A definitive, validated analytical method for this compound is not widely published. However, standard techniques for the analysis of amino alcohols can be adapted.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and purity assessment. PubChem provides references to ¹H and ¹³C NMR spectra for this compound.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, namely the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. PubChem also references IR spectra for this compound.[2]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the hydroxyl and amino groups, derivatization might be necessary to improve volatility and peak shape.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantification and purity determination of the compound. A reversed-phase column with a suitable mobile phase, likely a mixture of water, acetonitrile, and an acid modifier, could be employed for separation.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: a secondary amine and two hydroxyl groups. These groups allow for a range of chemical transformations.

-

Amine Reactivity: The secondary amine can undergo reactions such as acylation, alkylation, and salt formation.

-

Hydroxyl Reactivity: The primary and secondary hydroxyl groups can be esterified, etherified, or oxidized.

While specific applications for this compound are not extensively documented, its structural similarity to 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol suggests potential uses in several industrial areas:

-

Curing Agent for Epoxy Resins: Amino alcohols are known to act as accelerators or curing agents in epoxy resin systems.[5]

-

Intermediate in Chemical Synthesis: Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5]

-

Component in Surfactants and Emulsifiers: The combination of hydrophilic hydroxyl groups and a nitrogen atom suggests it could be used in the formulation of surfactants and emulsifiers.[5]

-

Corrosion Inhibitor: Amino alcohols are often used as corrosion inhibitors in various industrial applications.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical with potential applications in various fields. While there is a notable lack of publicly available experimental data for its physical properties and detailed, validated protocols for its synthesis and analysis, this guide provides a summary of the available computed data and proposes logical methodologies based on established chemical principles. Further research is needed to fully characterize this compound and explore its potential in drug development and other scientific disciplines. Researchers are advised to exercise caution and verify all properties and procedures experimentally.

References

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxypropyl)ethylenediamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for N-(2-Hydroxypropyl)ethylenediamine and its di-, tri-, and tetra-substituted derivatives. The primary synthetic route involves the nucleophilic ring-opening of propylene oxide by ethylenediamine. This document details the experimental protocols, reaction conditions, and quantitative data to facilitate the controlled synthesis of these valuable compounds.

Introduction

N-(2-Hydroxypropyl)ethylenediamine and its derivatives are important chemical intermediates with a wide range of applications, including in the development of pharmaceuticals, as cross-linking agents in polymers, and as chelating agents.[1] The degree of substitution on the ethylenediamine backbone significantly influences the physicochemical properties and functionality of the final molecule. Therefore, precise control over the synthesis is crucial for obtaining the desired product. The fundamental reaction involves the addition of one or more equivalents of propylene oxide to ethylenediamine.

Synthesis Pathways

The reaction between ethylenediamine and propylene oxide can yield a mixture of products, from mono- to tetra-substituted derivatives. Selectivity towards a specific product is primarily controlled by the molar ratio of the reactants, temperature, and reaction time.

General Reaction Scheme

The overall synthesis pathway can be visualized as a stepwise addition of propylene oxide to the nitrogen atoms of ethylenediamine.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of mono-, di-, tri-, and tetra-substituted N-(2-Hydroxypropyl)ethylenediamine.

Synthesis of N-(2-Hydroxypropyl)ethylenediamine (Mono-substituted)

The selective synthesis of the mono-substituted product is achieved by using a large molar excess of ethylenediamine. This stoichiometric imbalance favors the reaction of propylene oxide with the more abundant starting diamine over the newly formed mono-substituted product.

Experimental Protocol:

A seven-fold molar excess of ethylenediamine is reacted with propylene oxide. The reaction is typically carried out in a suitable solvent or neat. The propylene oxide is added dropwise to the ethylenediamine at a controlled temperature to manage the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The excess ethylenediamine is then removed under reduced pressure. The crude product is purified by fractional distillation.

Synthesis of N,N'-bis(2-Hydroxypropyl)ethylenediamine (Di-substituted)

Experimental Protocol: [2]

To a solution of ethylenediamine (71.9 g, 1.2 mol) in 25 mL of absolute ethanol and 10 mL of nitrogen-purged distilled water, propylene oxide (142.4 g, 2.4 mol) is added dropwise over 11 hours at 90°C.[2] After the addition, the reaction is maintained for an additional hour. The solution is then cooled to room temperature and concentrated by rotary evaporation. The resulting milky white suspension is dissolved in anhydrous ether, leading to the precipitation of a white solid.[2] The product is collected by filtration and can be recrystallized from a methanol/ethanol mixture.[2]

Synthesis of N,N,N'-tris(2-Hydroxypropyl)ethylenediamine (Tri-substituted)

Experimental Protocol: [3]

To a solution of N,N'-bis(2-hydroxypropyl)ethylenediamine (55 g, 0.3 mol) in a mixture of 50 mL each of absolute ethanol, methanol, and distilled water, a solution of propylene oxide (181.6 g, 3.1 mol, note: original text likely has a typo and should be closer to 0.3 mol for tris, this protocol is for a large excess which would lead to the tetrakis product, for tris a molar equivalent should be used) in 25 mL of absolute ethanol is added dropwise over 4.5 hours at 80°C.[3] The reaction mixture is then cooled and concentrated. The resulting viscous suspension is dissolved in ether and dried over anhydrous sodium sulfate. Unreacted starting material is removed by filtration. The ether is removed from the filtrate to yield a viscous liquid, which is then purified by fractional distillation.[3]

Synthesis of N,N,N',N'-tetrakis(2-Hydroxypropyl)ethylenediamine (Tetra-substituted)

The tetra-substituted product is generally prepared by reacting ethylenediamine with at least four molar equivalents of propylene oxide, often in the presence of a catalyst.[4]

Experimental Protocol:

Ethylenediamine is reacted with four or more molar equivalents of propylene oxide. The reaction can be carried out in a solvent or neat. The reaction is typically heated to ensure complete substitution. After the reaction is complete, the product is purified by vacuum distillation.[5]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of N-(2-Hydroxypropyl)ethylenediamine and its derivatives.

Table 1: Reaction Conditions and Yields

| Product | Molar Ratio (EDA:PO) | Temperature (°C) | Reaction Time (h) | Solvent(s) | Yield (%) | Reference |

| N-(2-Hydroxypropyl)ethylenediamine | ~7:1 | Not specified | Not specified | Not specified | ~90 | |

| N,N'-bis(2-Hydroxypropyl)ethylenediamine | 1:2 | 90 | 12 | Ethanol, Water | 28.5 | [2] |

| N,N,N'-tris(2-Hydroxypropyl)ethylenediamine | 1:1 (from bis) | 80 | 4.5 | Ethanol, Methanol, Water | 55 | [3] |

| N,N,N',N'-tetrakis(2-Hydroxypropyl)ethylenediamine | 1:≥4 | Not specified | Not specified | Not specified | Not specified | [4] |

Table 2: Physicochemical Properties

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Melting Point (°C) | Spectroscopic Data | Reference |

| N-(2-Hydroxypropyl)ethylenediamine | C5H14N2O | 118.18 | Not specified | Not specified | Not specified | |

| N,N'-bis(2-Hydroxypropyl)ethylenediamine | C8H20N2O2 | 176.26 | Not specified | 132 | IR (Nujol): 3250 (OH); NMR (MeOH-d4): δ 3.8 (m, 2H), 2.6 (t, 8H), 1.2 (d, 6H) | [2] |

| N,N,N'-tris(2-Hydroxypropyl)ethylenediamine | C11H26N2O3 | 234.34 | 140 / 0.15 | Not specified | IR (neat): 3350 (broad OH); NMR (CDCl3): δ 3.8 (broad m, 3H), 2.5 (broad m, 10H), 1.1 (d, 9H) | [3] |

| N,N,N',N'-tetrakis(2-Hydroxypropyl)ethylenediamine | C14H32N2O4 | 292.41 | 175-181 / 0.8 | Not specified | Not specified | [4] |

Experimental Workflow and Logic

The synthesis and purification process follows a logical workflow designed to control the reaction and isolate the desired product.

The selection of the molar ratio of ethylenediamine to propylene oxide is the critical step that dictates the primary product of the synthesis.

References

- 1. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, MADROL EDTP, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine (CAS 123-84-2)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and does not constitute professional chemical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment before handling any chemical substance.

Introduction

N-(2-Hydroxypropyl)ethylenediamine, identified by CAS Registry Number 123-84-2, is a difunctional organic compound featuring both primary and secondary amine groups, as well as a secondary hydroxyl group.[1] This structure makes it a versatile building block and intermediate in organic synthesis. It appears as a colorless to pale yellow, hygroscopic liquid that is soluble in water and various organic solvents.[1] Its chemical nature as an amino alcohol allows it to participate in a wide range of reactions, including nucleophilic substitutions, complexation with metal ions, and reactions typical of both amines and alcohols.[1] Consequently, it finds significant application in the synthesis of surfactants, chelating agents, pharmaceuticals, and as a curing agent for resins.[1]

Physical Properties

The key physical properties of N-(2-Hydroxypropyl)ethylenediamine are summarized in the table below. These characteristics are essential for handling, storage, and application design.

| Property | Value | Reference(s) |

| Physical State | Colorless to light yellow, clear liquid | [1] |

| Molecular Formula | C₅H₁₄N₂O | [1][2][3][4] |

| Molecular Weight | 118.18 g/mol | [2][3][4] |

| Melting Point | -50 °C | [2][5][6] |

| Boiling Point | 112 °C @ 10 mmHg 88-91 °C @ 3 Torr | [2][5][6][7][8] |

| Density | 0.9837 - 0.99 g/cm³ @ 20-25 °C | [2][5][6][7] |

| Refractive Index | 1.4758 @ 20 °C (589.3 nm) | [5][6][7] |

Chemical Properties and Reactivity

The chemical identity and characteristics of N-(2-Hydroxypropyl)ethylenediamine are detailed below.

| Property | Value / Description | Reference(s) |

| CAS Registry Number | 123-84-2 | [1][2][4] |

| IUPAC Name | 1-[(2-aminoethyl)amino]propan-2-ol | [9] |

| Synonyms | N-(β-Hydroxypropyl)ethylenediamine, Aminoethylisopropanolamine | [1][2][8] |

| SMILES | CC(O)CNCCN | [9] |

| InChI Key | CWKVFRNCODQPDB-UHFFFAOYSA-N | [1][2] |

| Solubility | Soluble in water and many organic solvents. | [1] |

| Chemical Reactivity | Exhibits basic properties due to its amine groups. The presence of primary and secondary amines, along with a hydroxyl group, allows for reactions such as acylation, alkylation, esterification, and complexation. It is known to be air-sensitive and hygroscopic. | [1] |

The synthesis of N-(2-Hydroxypropyl)ethylenediamine is commonly achieved through the nucleophilic ring-opening of propylene oxide with ethylenediamine. This reaction is a cornerstone for producing various hydroxypropylated amines.

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity of N-(2-Hydroxypropyl)ethylenediamine using gas chromatography with a Flame Ionization Detector (FID), a common technique for analyzing volatile and semi-volatile organic compounds.

1. Objective: To quantify the purity of a sample of N-(2-Hydroxypropyl)ethylenediamine by calculating the area percent of the main component peak relative to all detected impurity peaks.

2. Materials and Equipment:

-

N-(2-Hydroxypropyl)ethylenediamine sample

-

High-purity solvent for dilution (e.g., Methanol or Isopropanol, GC grade)

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary GC column suitable for amine analysis (e.g., a wax or mid-polarity column like DB-WAX or DB-17)

-

Autosampler vials with caps

-

Microsyringe or autosampler for injection

-

Data acquisition and processing software

3. Sample Preparation:

-

Accurately prepare a ~1% (w/v) solution of the N-(2-Hydroxypropyl)ethylenediamine sample in the chosen solvent (e.g., 100 mg in 10 mL of methanol).

-

Ensure the sample is fully dissolved.

-

Transfer an aliquot of the solution into an autosampler vial for analysis.

4. GC-FID Instrument Conditions:

| Parameter | Setting |

| Injection Port | Split/Splitless, operated in Split mode (e.g., 50:1 ratio) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.5 mL/min) |

| Column | e.g., Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm film) |

| Oven Program | - Initial Temperature: 100 °C, hold for 2 minutes - Ramp: 10 °C/min to 240 °C - Final Hold: Hold at 240 °C for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

| Makeup Gas | Nitrogen |

5. Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the area percent for each peak using the formula: Area % = (Individual Peak Area / Total Area of All Peaks) x 100

-

The area percent of the main N-(2-Hydroxypropyl)ethylenediamine peak represents the purity of the sample.

Amine Value Determination by Titration

This protocol describes the determination of the total amine content via acid-base titration, a standard quality control test for amino alcohols.

1. Objective: To determine the total amine value of N-(2-Hydroxypropyl)ethylenediamine by titrating with a standardized acid.

2. Materials and Equipment:

-

N-(2-Hydroxypropyl)ethylenediamine sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water or Isopropanol (as solvent)

-

Potentiometric titrator with a pH electrode, or a burette and pH meter

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Beaker (150 mL)

3. Procedure:

-

Accurately weigh approximately 0.5 g of the N-(2-Hydroxypropyl)ethylenediamine sample into a 150 mL beaker.

-

Add 50 mL of deionized water or isopropanol to dissolve the sample completely.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution at a moderate, constant speed.

-

Titrate the solution with the standardized 0.1 M HCl. Record the volume of titrant added and the corresponding pH value.

-

Continue the titration past the equivalence point(s). The presence of two amine groups may result in two inflection points on the titration curve.

-

The equivalence point is the point of maximum slope on the titration curve (the steepest part of the curve).

4. Calculation: The total amine value or purity can be calculated based on the volume of HCl consumed at the final equivalence point.

Purity (%) = (V × M × MW) / (W × n × 10)

Where:

-

V = Volume of HCl titrant used (mL)

-

M = Molarity of the HCl solution (mol/L)

-

MW = Molecular weight of N-(2-Hydroxypropyl)ethylenediamine (118.18 g/mol )

-

W = Weight of the sample (g)

-

n = Number of basic nitrogen atoms titrated (typically 2)

This guide provides a foundational overview of the physical, chemical, and analytical characteristics of N-(2-Hydroxypropyl)ethylenediamine (CAS 123-84-2), tailored for professionals in research and development.

References

- 1. CAS 123-84-2: N-(2-Hydroxypropyl)ethylenediamine [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. parchem.com [parchem.com]

- 6. 123-84-2 | CAS DataBase [m.chemicalbook.com]

- 7. N-(2-HYDROXYPROPYL)ETHYLENEDIAMINE CAS#: 123-84-2 [m.chemicalbook.com]

- 8. hzoceanchem.com [hzoceanchem.com]

- 9. N-(2-Hydroxypropyl)ethylenediamine 96.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Spectroscopic Analysis of 1-((2-Hydroxyethyl)amino)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for the organic compound 1-((2-Hydroxyethyl)amino)propan-2-ol, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted spectral characteristics based on the compound's functional groups and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The structural formula of this compound is presented below, with carbons and protons labeled to facilitate the interpretation of the predicted NMR data.

Figure 1: Chemical Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

The proton NMR (¹H NMR) spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on the electronegativity of adjacent atoms and typical chemical shift ranges for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-a (CH₃) | 1.0 - 1.2 | Doublet (d) | Coupled to the H-c proton. |

| H-b (CH₂) | 2.4 - 2.6 | Multiplet (m) | Diastereotopic protons adjacent to a stereocenter and nitrogen. |

| H-c (CH) | 3.7 - 3.9 | Multiplet (m) | Coupled to H-a and H-b protons. |

| H-d (CH₂) | 2.6 - 2.8 | Triplet (t) | Coupled to the H-e protons. |

| H-e (CH₂) | 3.5 - 3.7 | Triplet (t) | Coupled to the H-d protons and deshielded by the hydroxyl group. |

| H-f (OH) | Broad singlet | Singlet (s) | Chemical shift is concentration and solvent dependent. |

| H-g (NH) | Broad singlet | Singlet (s) | Chemical shift is concentration and solvent dependent. |

| H-h (OH) | Broad singlet | Singlet (s) | Chemical shift is concentration and solvent dependent. |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-1 (CH₃) | 18 - 22 | Shielded aliphatic carbon. |

| C-2 (CH₂) | 58 - 62 | Carbon adjacent to nitrogen. |

| C-3 (CH) | 65 - 70 | Carbon bearing a hydroxyl group. |

| C-4 (CH₂) | 50 - 55 | Carbon adjacent to nitrogen. |

| C-5 (CH₂) | 60 - 65 | Carbon bearing a hydroxyl group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the expected characteristic absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3200 - 3600 | O-H stretch | Alcohol, Amine (N-H) | Strong, Broad |

| 2850 - 3000 | C-H stretch | Aliphatic | Medium to Strong |

| 1450 - 1480 | C-H bend | Aliphatic | Medium |

| 1050 - 1150 | C-O stretch | Alcohol | Strong |

| 1000 - 1250 | C-N stretch | Amine | Medium |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a liquid sample such as this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is appropriate for the spectrometer being used (typically 4-5 cm).

¹H NMR Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).

-

Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-5 seconds.

-

Pulse width: Calibrated 90-degree pulse.

-

Acquisition time: 2-4 seconds.

-

Spectral width: 0-12 ppm.

-

Temperature: 298 K.

-

¹³C NMR Acquisition:

-

Instrument: A standard NMR spectrometer with a carbon probe.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse program: A standard proton-decoupled pulse sequence.

-

Spectral width: 0-220 ppm.

-

Temperature: 298 K.

-

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

FT-IR Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Mode: Transmittance or Absorbance.

-

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: A workflow diagram illustrating the process of spectroscopic analysis.

Synthesis of N-(2-Hydroxypropyl)ethylenediamine from ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(2-Hydroxypropyl)ethylenediamine from ethylenediamine and propylene oxide. The document details the reaction mechanism, offers a plausible experimental protocol for selective mono-substitution, and outlines purification strategies and key analytical techniques for product characterization.

Introduction

N-(2-Hydroxypropyl)ethylenediamine is a valuable chemical intermediate used in the synthesis of a variety of products, including surfactants, chelating agents, and as a building block in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring both amine and hydroxyl functional groups, allows for a range of subsequent chemical modifications. The synthesis is primarily achieved through the ring-opening addition reaction of ethylenediamine with propylene oxide. A significant challenge in this synthesis is controlling the degree of substitution to selectively obtain the mono-substituted product, as di-, tri-, and tetra-substituted derivatives are common byproducts.[2]

Reaction Mechanism and Selectivity

The synthesis proceeds via a nucleophilic attack of the primary amine group of ethylenediamine on the less sterically hindered carbon of the propylene oxide epoxide ring. This reaction is typically carried out without a catalyst, although acidic or basic catalysts can be employed.

Reaction Pathway:

Caption: Reaction pathway for the synthesis of N-(2-Hydroxypropyl)ethylenediamine.

To favor the formation of the mono-substituted product, a large molar excess of ethylenediamine is crucial. This statistical approach increases the probability of a propylene oxide molecule reacting with an unsubstituted ethylenediamine molecule rather than the already substituted product.

Experimental Protocol: Selective Mono-substitution

This protocol is a plausible method designed to favor the synthesis of N-(2-Hydroxypropyl)ethylenediamine.

3.1. Materials and Equipment

| Material/Equipment | Specifications |

| Ethylenediamine | Anhydrous, ≥99% |

| Propylene oxide | ≥99% |

| Methanol | Anhydrous |

| Round-bottom flask | 3-neck, appropriate size |

| Addition funnel | Pressure-equalizing |

| Condenser | Allihn or Graham |

| Magnetic stirrer with hotplate | |

| Thermometer | |

| Rotary evaporator | |

| Vacuum distillation setup |

3.2. Reaction Procedure

A detailed experimental workflow is presented below:

Caption: Experimental workflow for the synthesis and purification.

-

Reaction Setup: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, a condenser with a drying tube, and a thermometer, add a significant molar excess of ethylenediamine (e.g., 10 equivalents) dissolved in anhydrous methanol.

-

Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

-

Addition of Propylene Oxide: Add propylene oxide (1 equivalent) to the addition funnel. Add the propylene oxide dropwise to the cooled ethylenediamine solution over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-18 hours.

-

Workup:

-

Concentrate the reaction mixture using a rotary evaporator to remove the methanol and the majority of the unreacted ethylenediamine.

-

The resulting crude oil will contain the desired product along with di- and higher substituted ethylenediamines and residual starting material.[2]

-

3.3. Purification

Fractional vacuum distillation is the recommended method for purifying N-(2-Hydroxypropyl)ethylenediamine from the reaction mixture.

| Parameter | Value |

| Boiling Point | 112 °C @ 10 mmHg |

| Vacuum | ~10 mmHg |

The various substituted ethylenediamines will have different boiling points, allowing for their separation. Collect the fraction that distills at the boiling point of the target compound.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Ethylenediamine | 60.10 | 116-117 | 0.899 |

| Propylene Oxide | 58.08 | 34 | 0.830 |

| N-(2-Hydroxypropyl)ethylenediamine | 118.18 | 112 @ 10 mmHg | ~0.99 |

Table 2: Plausible Experimental Parameters for Selective Mono-substitution

| Parameter | Value | Rationale |

| Molar Ratio (Ethylenediamine:Propylene Oxide) | 10:1 | To statistically favor mono-substitution. |

| Solvent | Anhydrous Methanol | To dissolve reactants and aid in heat dissipation. |

| Reaction Temperature | 0-10 °C (addition), Room Temp (reaction) | To control the exothermic reaction and prevent side reactions. |

| Reaction Time | 12-18 hours | To ensure complete reaction of the limiting reagent. |

Characterization

The purified N-(2-Hydroxypropyl)ethylenediamine should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify the presence of O-H and N-H functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Considerations

-

Ethylenediamine: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Propylene Oxide: A flammable liquid and a known carcinogen. All handling should be performed in a fume hood.

-

The reaction is exothermic and should be carefully controlled, especially during the addition of propylene oxide.

Disclaimer: This guide provides a plausible experimental protocol based on established chemical principles. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. All procedures should be carried out by trained personnel in a properly equipped laboratory.

References

The Versatile World of Amino Alcohols: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Amino alcohols, organic compounds bearing both an amine and a hydroxyl functional group, represent a cornerstone in modern chemical and biomedical research. Their unique bifunctionality imparts a versatile reactivity profile, making them invaluable building blocks in medicinal chemistry, crucial components in asymmetric synthesis, and innovative precursors in materials science. This technical guide provides an in-depth exploration of the core research applications of amino alcohols, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in leveraging the full potential of this important class of molecules.

Medicinal Chemistry: Scaffolds for Bioactive Agents

The inherent structural motifs of amino alcohols are prevalent in a vast array of biologically active molecules and pharmaceuticals. Their ability to participate in hydrogen bonding and form key interactions with biological targets makes them a privileged scaffold in drug design.

Therapeutic Agents

Amino alcohols are central to the structure of numerous drugs. A prominent example is the class of beta-blockers , used in the management of cardiovascular diseases. The synthesis of propranolol, a widely used beta-blocker, exemplifies the importance of the amino alcohol moiety. Beyond this, amino alcohol derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

A notable area of research is the development of amino alcohol derivatives as inhibitors of specific signaling pathways. For instance, certain β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, a key mediator of the inflammatory response in sepsis.[1][2]

Quantitative Biological Activity

The following tables summarize the in vitro cytotoxic activity of various amino alcohol derivatives against several human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxicity of β-Amino Alcohol Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 2a | HeLa (Cervical Cancer) | 5.6 | [1] |

| Derivative 2c | HeLa (Cervical Cancer) | 15.0 | [1] |

| Derivative 2e | HeLa (Cervical Cancer) | 17.0 | [1] |

| Hydrazone 1e | A-549 (Lung Cancer) | 13.39 | [1] |

| Hydrazone 1d | PC-3 (Prostate Cancer) | 9.38 | [1] |

| Oxadiazole 2l | MDA-MB-231 (Breast Cancer) | 22.73 | [1] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Amino Alcohol Derivatives

| Compound | IC50 (mM) | Reference |

| Derivative 2e | 0.0586 | [1] |

| Derivative 2a | 0.0902 | [1] |

Asymmetric Synthesis: Chiral Ligands and Auxiliaries

Chiral amino alcohols are of paramount importance in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral molecule. They are widely employed as chiral ligands for metal catalysts and as chiral auxiliaries to control the stereochemical outcome of a reaction.

One of the most well-established applications is in the enantioselective addition of organozinc reagents to aldehydes, a powerful method for the synthesis of chiral secondary alcohols.[3] The amino alcohol, in this context, coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile to one face of the aldehyde.

Performance in Asymmetric Catalysis

The following table presents the performance of various chiral amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the effectiveness of such catalysts.

Table 3: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Amino Alcohols

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

| (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | Toluene | 0 | 24 | >95 | 94 | (S) | [4] |

| (1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) | Toluene | 0 | 24 | 92 | 78 | (R) | [4] |

| Camphor-derived β-amino alcohol | Toluene | 0 | 24 | up to 99 | up to 94 | - | [5] |

| Carbohydrate-derived β-amino alcohol | Toluene | 0 | 3 | up to 100 | up to 96 | - | [6] |

Materials Science: Building Blocks for Functional Polymers

The dual functionality of amino alcohols makes them attractive monomers for the synthesis of advanced polymers with tailored properties. Their incorporation into polymer backbones can introduce hydrogen bonding sites, improve thermal stability, and provide handles for further chemical modification.

A significant application in this area is the development of biodegradable and biocompatible elastomers for tissue engineering and biomedical devices. Poly(ester amide) elastomers derived from amino alcohols exhibit excellent mechanical properties and tunable degradation rates.[7][8]

Mechanical Properties of Amino Alcohol-Based Polymers

The table below summarizes the mechanical properties of a series of biodegradable elastomers, poly(1,3-diamino-2-hydroxypropane-co-polyol sebacate)s (APS), synthesized using the amino alcohol 1,3-diamino-2-hydroxypropane.

Table 4: Mechanical Properties of APS Elastomers

| Polymer Composition (Molar Ratio of Monomers) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |

| DAHP:Glycerol:Sebacic Acid (1:1:2) | 1.45 ± 0.21 | 92 ± 15 | [7][8] |

| DAHP:Glycerol:Sebacic Acid (1:0.5:1.5) | 2.54 ± 0.34 | 45 ± 8 | [7][8] |

| DAHP:Threitol:Sebacic Acid (1:1:2) | 4.34 ± 0.56 | 21 ± 5 | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of Propranolol (A β-Blocker)

This two-step procedure involves the formation of a key epoxide intermediate followed by a ring-opening reaction with an amine.[9][10]

Step 1: Synthesis of 3-(1-Naphthyloxy)-1,2-epoxypropane

-

Materials: 1-naphthol, epichlorohydrin, sodium hydroxide (NaOH), benzyltriethylammonium chloride (phase transfer catalyst), ethyl acetate, water.

-

Procedure:

-

In a reaction vessel, dissolve 1.0 mole equivalent of 1-naphthol and 0.05 mole equivalents of benzyltriethylammonium chloride in 3.0 mole equivalents of epichlorohydrin.

-

Heat the mixture to 50°C with stirring.

-

Slowly add a 30% aqueous solution of sodium hydroxide (1.5 mole equivalents) dropwise over 1 hour, maintaining the temperature at 50°C.

-

Continue stirring at 50°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

-

Step 2: Synthesis of Propranolol

-

Materials: 3-(1-naphthyloxy)-1,2-epoxypropane, isopropylamine, toluene, N,N-diisopropylethylamine (DIPEA).

-

Procedure:

-

Dissolve the crude 3-(1-naphthyloxy)-1,2-epoxypropane (1.0 eq) and isopropylamine (2.0 eq) in toluene.

-

Add N,N-diisopropylethylamine (0.25 eq) dropwise over 30 minutes.

-

Heat the reaction mixture to 45°C and maintain for 4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 5°C to precipitate the product.

-

Filter the solid and dry to obtain crude propranolol. The crude product can be further purified by recrystallization.

-

Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.[4]

-

Materials: Chiral amino alcohol catalyst, anhydrous toluene, diethylzinc (1.0 M solution in hexanes), freshly distilled benzaldehyde, saturated aqueous ammonium chloride (NH₄Cl) solution, diethyl ether, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol catalyst (2 mol%) in anhydrous toluene.

-

Cool the solution to 0°C in an ice bath.

-

Add diethylzinc (2.0 mmol) dropwise via syringe and stir the mixture at 0°C for 30 minutes.

-

Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 0°C and monitor its progress by TLC (typically 24 hours).

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

-

Warm the mixture to room temperature and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

-

Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding and communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Amino alcohol derivatives have been shown to inhibit this pathway, which is a critical component of the innate immune system's response to bacterial endotoxins.[11][12]

Caption: Simplified TLR4 signaling cascade.

Experimental Workflow for Asymmetric Synthesis

The following diagram illustrates a typical workflow for the catalytic asymmetric synthesis and analysis of a chiral product using an amino alcohol-derived catalyst.

Caption: Asymmetric synthesis workflow.

This guide highlights the multifaceted roles of amino alcohols in contemporary research. From the development of life-saving medicines to the creation of novel materials and the advancement of synthetic methodologies, these versatile compounds continue to be at the forefront of scientific innovation. The provided data, protocols, and visualizations aim to empower researchers to explore and expand the ever-growing applications of amino alcohols.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. Amino alcohol-based degradable poly(ester amide) elastomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino alcohol-based degradable poly(ester amide) elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structural Analysis of 1-((2-Hydroxyethyl)amino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the chemical compound 1-((2-Hydroxyethyl)amino)propan-2-ol. It includes details on its chemical and physical properties, proposed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Chemical and Physical Properties

This compound is a secondary amino alcohol. Its fundamental properties are summarized in the table below.[1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6579-55-1 |

| Molecular Formula | C₅H₁₃NO₂ |

| Molecular Weight | 119.16 g/mol |

| Appearance | Expected to be a colorless to pale yellow viscous liquid |

| Solubility | Expected to be soluble in water and polar organic solvents |

Experimental Protocols

Proposed Synthesis Route 1: Reaction of 1-Aminopropan-2-ol with 2-Chloroethanol

This method involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of 1-aminopropan-2-ol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction:

CH₃CH(OH)CH₂NH₂ + ClCH₂CH₂OH + NaOH → CH₃CH(OH)CH₂NHCH₂CH₂OH + NaCl + H₂O

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-aminopropan-2-ol (1.0 equivalent) and a suitable solvent such as ethanol.

-

Addition of Reactants: While stirring, add 2-chloroethanol (1.0 equivalent) to the flask.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation.

Proposed Synthesis Route 2: Reaction of 1-Aminopropan-2-ol with Ethylene Oxide

This is an alternative route involving the ring-opening of ethylene oxide by 1-aminopropan-2-ol. This reaction is typically carried out under controlled temperature conditions due to the high reactivity and toxicity of ethylene oxide.

Reaction:

CH₃CH(OH)CH₂NH₂ + C₂H₄O → CH₃CH(OH)CH₂NHCH₂CH₂OH

Experimental Protocol:

-

Reaction Setup: In a pressure-rated reactor equipped with a stirrer and a cooling system, place 1-aminopropan-2-ol (1.0 equivalent) in a suitable solvent like methanol.

-

Reactant Addition: Cool the solution and slowly bubble in ethylene oxide gas (1.0 equivalent) or add it as a cooled liquid. The temperature should be carefully controlled to prevent a runaway reaction.

-

Reaction Conditions: The reaction is typically carried out at a low temperature initially and then allowed to slowly warm to room temperature. The reaction progress can be monitored by gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, any unreacted ethylene oxide is removed by purging with an inert gas. The solvent is then removed under reduced pressure, and the resulting crude product is purified by vacuum distillation.

Proposed Purification Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus.

-

Distillation: The crude this compound is placed in the distillation flask. The system is evacuated to a low pressure.

-

Fraction Collection: The flask is heated, and the fraction distilling at the expected boiling point of the product is collected. The purity of the collected fractions should be assessed by analytical techniques such as GC or NMR spectroscopy.

Structural Analysis and Spectroscopic Data

While readily available, detailed spectral data with peak assignments for this compound is limited. The following tables provide an expected summary of the spectroscopic data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Doublet | 3H | -CH₃ |

| ~2.5-2.8 | Multiplet | 4H | -NH-CH₂-CH₂-OH |

| ~3.5-3.8 | Multiplet | 3H | -CH(OH)- and -CH₂-OH |

| ~3.9 | Multiplet | 1H | -CH(OH)- |

| Variable | Broad Singlet | 3H | -NH, -OH, -OH |

¹³C NMR (Carbon-13) Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~22 | -CH₃ |

| ~50 | -NH-CH₂- |

| ~58 | -CH₂-NH- |

| ~60 | -CH₂-OH |

| ~68 | -CH(OH)- |

Infrared (IR) Spectroscopy

FTIR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3200-3400 (broad) | N-H stretch | Secondary Amine (-NH) |

| 2850-2960 | C-H stretch | Alkyl |

| 1450-1470 | C-H bend | Alkyl |

| 1050-1150 | C-O stretch | Alcohol |

| 1100-1150 | C-N stretch | Amine |

Mass Spectrometry (MS)

Mass Spectrometry Data (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 119. Common fragmentation patterns for amino alcohols would likely involve cleavage alpha to the nitrogen and oxygen atoms.

| m/z | Possible Fragment |

| 119 | [C₅H₁₃NO₂]⁺ (Molecular Ion) |

| 102 | [M - OH]⁺ |

| 88 | [M - CH₂OH]⁺ |

| 74 | [M - CH(OH)CH₃]⁺ |

| 45 | [CH(OH)CH₃]⁺ |

| 44 | [CH₂NHCH₂]⁺ |

| 31 | [CH₂OH]⁺ |

Visualizations

Proposed Synthetic Pathways and Experimental Workflow

The following diagrams illustrate the proposed synthetic routes and a general experimental workflow for the preparation and analysis of this compound.

Caption: Proposed Synthesis Route 1.

Caption: Proposed Synthesis Route 2.

Caption: General Experimental Workflow.

References

An In-depth Technical Guide to the Reaction Mechanism of N-(2-Hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of N-(2-Hydroxypropyl)ethylenediamine and its derivatives. The document details the core chemical principles, experimental procedures, and quantitative data associated with the propoxylation of ethylenediamine.

Reaction Mechanism: Nucleophilic Ring-Opening

The synthesis of N-(2-Hydroxypropyl)ethylenediamine and its higher-order derivatives proceeds through the nucleophilic ring-opening of propylene oxide by ethylenediamine.[1][2][3] This reaction is a classic example of an SN2 mechanism, where the nitrogen atom of the amine acts as the nucleophile.

The reaction occurs in a stepwise manner. In the initial step, one of the primary amine groups of ethylenediamine attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the epoxide, the nucleophilic attack preferentially occurs at the less substituted carbon atom. This is a key feature of the SN2 reaction involving epoxides under neutral or basic conditions.

Subsequent reactions involve the further addition of propylene oxide molecules to the remaining primary and newly formed secondary amine groups, leading to the formation of di-, tri-, and tetra-substituted products. The overall reaction scheme is a series of consecutive second-order reactions. The basicity of the newly formed secondary amines is generally lower than that of the primary amines in the starting ethylenediamine, which can influence the relative rates of the subsequent addition reactions.

The reaction is typically carried out in a protic solvent, such as ethanol or water, which can participate in the protonation of the resulting alkoxide ion to yield the hydroxyl group.[4][5] The use of a catalyst is also reported to facilitate the reaction.[1]

Quantitative Data Summary

Table 1: Synthesis of N,N'-bis(2-Hydroxypropyl)ethylenediamine [5]

| Parameter | Value |

| Ethylenediamine (moles) | 1.2 |

| Propylene Oxide (moles) | 2.4 |

| Solvent | Absolute Ethanol (25 mL) and Distilled Water (10 mL) |

| Temperature | 90 °C |

| Reaction Time | 12 hours (11 hours for addition, 1 hour additional) |

| Yield | 28.5% |

Table 2: Synthesis of N,N,N'-tris(2-Hydroxypropyl)ethylenediamine [4]

| Parameter | Value |

| N,N'-bis(2-Hydroxypropyl)ethylenediamine (moles) | 0.3 |

| Propylene Oxide (moles) | 0.3 |

| Solvent | Absolute Ethanol (50 mL), Methanol (50 mL), and Distilled Water (50 mL) |

| Temperature | 80 °C |

| Reaction Time | 4.5 hours (for dropwise addition) |

| Yield | 55% |

Table 3: Purification of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine by Vacuum Distillation [6]

| Parameter | Value |

| Boiling Point | 175-181 °C |

| Pressure | 0.8 mmHg |

| Purity Achieved | >98% |

Experimental Protocols

Synthesis of N,N'-bis(2-Hydroxypropyl)ethylenediamine[5]

-

Reaction Setup: A solution of ethylenediamine (71.9 g, 1.2 mol) in 25 mL of absolute ethanol and 10 mL of nitrogen-purged distilled water is prepared in a reaction vessel equipped with a dropping funnel and a condenser.

-

Reactant Addition: The solution is heated to 90 °C. Propylene oxide (142.4 g, 2.4 mol) is then added dropwise over a period of 11 hours.

-

Reaction Completion: After the addition is complete, the reaction mixture is maintained at 90 °C for an additional hour.

-

Workup: The reaction mixture is cooled to room temperature and then concentrated by rotary evaporation, resulting in a milky white suspension.

-

Isolation and Purification: The suspension is dissolved in anhydrous ether, which causes the precipitation of a white solid. The solid, N,N'-bis(2-hydroxypropyl)ethylenediamine, is collected. The reported yield is 28.5%. The product can be further purified by crystallization from a methanol/ethanol mixture.

Synthesis of N,N,N'-tris(2-Hydroxypropyl)ethylenediamine[4]

-

Reaction Setup: A solution of N,N'-bis(2-hydroxypropyl)ethylenediamine (55 g, 0.3 mol) in a mixture of 50 mL of absolute ethanol, 50 mL of methanol, and 50 mL of distilled water is prepared in a suitable reaction vessel.

-

Reactant Addition: The solution is heated to 80 °C. A solution of propylene oxide (181.6 g, 0.3 mol) in 25 mL of absolute ethanol is added dropwise over 4.5 hours.

-

Workup: The reaction mixture is cooled and concentrated to give a milky white viscous suspension.

-

Purification: The suspension is dissolved in ether and dried over anhydrous sodium sulfate. Any unreacted N,N'-bis(2-hydroxypropyl)ethylenediamine precipitates and is removed by filtration. The ether is removed from the filtrate to yield a viscous liquid. The product, N,N,N'-tris(2-hydroxypropyl)ethylenediamine, is then isolated by fractional distillation at 140 °C and 0.15 mm Hg, with a reported yield of 55%.

Purification of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine[6]

-

Apparatus Setup: A standard short-path distillation apparatus is assembled. All glassware must be dry.

-

Distillation Procedure: The crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is placed in the distillation flask. A vacuum is applied, and the pressure is stabilized at approximately 0.8 mmHg. The flask is then gently heated.

-

Fraction Collection: The main fraction is collected at a boiling point of 175-181 °C.

-

Post-Distillation: After the distillation is complete, the apparatus is allowed to cool to room temperature before the vacuum is released. The resulting product is a colorless to pale yellow, viscous liquid with a purity of over 98%.

Visualizations

The following diagrams illustrate the reaction pathway and experimental workflows.

References

- 1. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]

- 2. US4400539A - Process for the manufacture of ethylenediamine - Google Patents [patents.google.com]

- 3. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 1-((2-Hydroxyethyl)amino)propan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-((2-Hydroxyethyl)amino)propan-2-ol, a key consideration for its application in research, development, and formulation. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide outlines the expected solubility based on the compound's chemical structure and data from analogous compounds. Furthermore, it details a standardized experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound is an amino alcohol with the chemical formula C5H13NO2.[1] Its structure features both hydroxyl (-OH) and secondary amine (-NH-) functional groups, which dictate its physicochemical properties, including solubility. These functional groups allow for hydrogen bonding, making the molecule polar. Amino alcohols are valued in various industrial and pharmaceutical applications for their properties as solvents, intermediates in synthesis, and as high-boiling point bases.[2]

Chemical Structure:

Predicted Solubility Profile

Based on its molecular structure, this compound is anticipated to exhibit the following solubility characteristics:

-

High Solubility in Polar Protic Solvents: The presence of multiple hydroxyl groups and a secondary amine group suggests strong hydrogen bonding capabilities. Therefore, high miscibility or solubility is expected in polar protic solvents such as water, ethanol, methanol, and isopropanol.[3] This is consistent with the general solubility of amino alcohols.[2]

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone and chloroform, which can act as hydrogen bond acceptors, are also expected to be effective solvents.[4]

-

Limited Solubility in Nonpolar Solvents: In nonpolar solvents such as benzene, heptane, and petroleum ether, the solubility is predicted to be low.[4] The polar nature of this compound makes it less compatible with nonpolar solvent molecules.

Quantitative Solubility Data of Analogous Compounds

Table 1: Solubility of Diethanolamine in Various Solvents at 25°C

| Solvent | Solubility |

| Benzene | 4.2% |

| Ether | 0.8% |

| Carbon Tetrachloride | <0.1% |

| Heptane | <0.1% |

| Water | Miscible |

| Methanol | Miscible |

| Acetone | Miscible |

| Chloroform | Miscible |

Data sourced from PubChem CID 8113.[4]

Table 2: General Solubility of Isopropanolamine

| Solvent | Solubility |

| Water | Highly Soluble/Miscible |

| Polar Organic Solvents | Good Solubility/Miscible |

Information sourced from chemical supplier data sheets.[3]

These tables indicate a strong trend of high solubility in polar solvents and poor solubility in nonpolar solvents for amino alcohols.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents.

4.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

4.2 Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a period to let any undissolved solute settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe.

-

Immediately filter the solution using a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The specific temperature will depend on the boiling point of the solvent.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it again to determine the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100g of solvent or mol/L.

-

Solubility ( g/100g solvent):

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

-

4.3 Workflow for Experimental Solubility Determination

The following diagram illustrates the key steps in the experimental protocol.

Logical Relationship of Solubility Factors

The solubility of a compound like this compound is governed by the interplay of its molecular structure and the properties of the solvent. This relationship can be visualized as follows.

Conclusion

While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, its chemical structure strongly suggests high solubility in polar solvents and low solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. Understanding these solubility characteristics is fundamental for the effective use of this compound in formulation, synthesis, and other research and development activities.

References

An In-depth Technical Guide to the Thermochemical Properties of N-(2-Hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxypropyl)ethylenediamine is a bifunctional organic compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermochemical properties is essential for process design, safety analysis, and computational modeling. This technical guide provides a summary of available physical data for N-(2-Hydroxypropyl)ethylenediamine and presents generalized, detailed experimental protocols for the determination of its key thermochemical properties, including enthalpy of formation, enthalpy of combustion, enthalpy of vaporization, and heat capacity. Due to a lack of readily available experimental thermochemical data in the public domain for this specific compound, this guide focuses on the established methodologies for characterizing similar amino alcohols. Additionally, a synthesis pathway for the related compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, is visualized to illustrate a relevant chemical process.

Physicochemical Properties of N-(2-Hydroxypropyl)ethylenediamine

While specific experimental thermochemical data for N-(2-Hydroxypropyl)ethylenediamine is not extensively reported, a summary of its known physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₁₄N₂O |

| Molecular Weight | 118.18 g/mol |

| Boiling Point | 112 °C at 10 mmHg |

| Density | 0.99 g/cm³ |

| Refractive Index | 1.4758 (at 20 °C) |

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental methodologies for determining the primary thermochemical properties of a compound like N-(2-Hydroxypropyl)ethylenediamine.

Determination of the Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical quantity. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔHc°).

Principle: The compound is completely combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released during this exothermic reaction is absorbed by the surrounding water and the calorimeter components, leading to a temperature rise. By knowing the heat capacity of the calorimeter system, the energy of combustion can be calculated.

Experimental Workflow:

Detailed Steps:

-

Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) is first determined by combusting a certified standard reference material (e.g., benzoic acid) with a known enthalpy of combustion.

-

Sample Preparation: A precise mass of N-(2-Hydroxypropyl)ethylenediamine is encapsulated (if liquid) and placed in a crucible. A fuse wire of known mass and combustion energy is positioned to contact the sample.

-

Combustion: The sealed bomb is filled with high-purity oxygen (typically 30 atm) and submerged in a known mass of water in the calorimeter. After thermal equilibrium is reached, the sample is ignited.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before and after ignition to determine the temperature change (ΔT), corrected for heat exchange with the surroundings.

-

Calculation of Enthalpy of Combustion: The heat of combustion is calculated and then corrected for the combustion of the fuse and any auxiliary materials. This value is used to determine the standard enthalpy of combustion.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of N-(2-Hydroxypropyl)ethylenediamine and the known standard enthalpies of formation of the products (CO₂, H₂O, and N₂).

Determination of the Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid to a gas at a given pressure. The transpiration method is a reliable technique for determining vapor pressures at different temperatures, from which the enthalpy of vaporization can be derived.

Principle: An inert carrier gas is passed at a slow, controlled rate through or over the liquid sample, which is maintained at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample and the volume of the carrier gas, the partial pressure of the vapor can be determined using the ideal gas law.

Experimental Workflow:

Detailed Steps:

-

Apparatus Setup: A known mass of N-(2-Hydroxypropyl)ethylenediamine is placed in a saturator cell within a constant temperature bath. An inert gas supply with a precise flow controller is connected.

-

Saturation: The inert gas is passed through the sample at a flow rate low enough to ensure saturation.

-

Data Collection: The experiment is run for a sufficient time to achieve a measurable mass loss. The total volume of the carrier gas is measured, and the mass loss of the sample is determined gravimetrically.

-

Vapor Pressure Calculation: The partial pressure of the sample vapor is calculated for each temperature.

-

Clausius-Clapeyron Analysis: The experiment is repeated at several temperatures. The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. From this slope, the enthalpy of vaporization is calculated.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat capacity as a function of temperature.